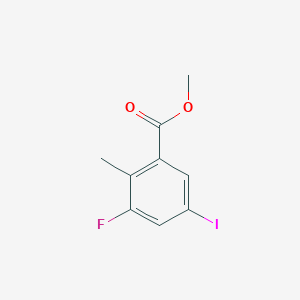

Methyl 3-fluoro-5-iodo-2-methylbenzoate

Description

Properties

IUPAC Name |

methyl 3-fluoro-5-iodo-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANACFFMVLOCBSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)I)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, 3-fluoro-5-iodo-2-methylbenzoic acid (1 equiv.) is dissolved in methanol (6.6 vol) and treated with 98% sulfuric acid (0.375 vol) at 20°C. The mixture is heated to 50°C for 15 hours, facilitating Fischer esterification. The reaction proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and subsequent dehydration. Post-reaction, the mixture is concentrated under vacuum, and tert-butyl methyl ether (TBME) is added to partition the product. Neutralization with aqueous NaHCO₃ (pH 7–8) followed by extraction and drying yields the ester in near-quantitative yield (≈100%).

Key Advantages:

-

High yield : Near-quantitative conversion due to excess methanol and prolonged heating.

-

Simplicity : Avoids multi-step iodination by using pre-synthesized iodinated acid.

Iodination of 3-Fluoro-2-Methylbenzoic Acid Followed by Esterification

For substrates where the iodinated acid is unavailable, a two-step approach is employed: iodination of 3-fluoro-2-methylbenzoic acid followed by esterification .

Iodination via Microporous Zeolite Catalysis

Adapting methods from the synthesis of 5-iodo-2-methylbenzoic acid, iodination is achieved using iodine, iodic acid, and acetic anhydride in the presence of β-form zeolite (Si/Al = 10–250). The zeolite’s microporous structure enhances regioselectivity, directing iodine to the para position relative to the methyl group.

Procedure :

Esterification of the Iodinated Acid

The resulting 3-fluoro-5-iodo-2-methylbenzoic acid is esterified as described in Section 1.

Palladium-Catalyzed Directed Iodination

For substrates requiring late-stage iodination, palladium-catalyzed methods offer superior control. This approach, derived from diiodination protocols, is adapted for mono-iodination.

Procedure :

-

Substrate preparation : Methyl 3-fluoro-2-methylbenzoate is synthesized via esterification of 3-fluoro-2-methylbenzoic acid.

-

Iodination : The ester (1 equiv.), palladium acetate (0.05 equiv.), iodobenzene diacetate (1.5 equiv.), and iodine (1.5 equiv.) are heated in dimethylformamide (DMF) at 100°C for 24 hours.

-

Workup : The mixture is diluted with ethyl acetate, washed with 0.5 N HCl, and purified via column chromatography (3:1 hexane:EtOAc).

Yield : 75–80% (estimated for mono-iodination).

Advantages:

-

Regioselectivity : Palladium directs iodination to the electron-deficient C5 position.

-

Functional group tolerance : Compatible with ester groups.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-iodo-2-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous acidic conditions or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.

Oxidation: Formation of 3-fluoro-5-iodo-2-methylbenzoic acid.

Reduction: Formation of 3-fluoro-5-iodo-2-methylbenzyl alcohol.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-fluoro-5-iodo-2-methylbenzoate has the molecular formula C10H8FIO2 and a molecular weight of approximately 280.037 g/mol. The presence of both fluorine and iodine atoms on the benzene ring significantly influences its reactivity, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

1. Organic Synthesis

- Building Block for Complex Molecules : this compound serves as a crucial building block in the synthesis of more complex organic molecules. Its halogen substituents allow for various substitution reactions, enabling the formation of diverse derivatives.

- Reactivity : The compound can undergo nucleophilic substitution reactions where the iodine atom can be replaced by other nucleophiles such as amines or thiols, facilitating the creation of new compounds with tailored properties.

2. Medicinal Chemistry

- Pharmaceutical Development : This compound is investigated as a precursor in the synthesis of pharmaceutical agents. For instance, derivatives synthesized from this compound have shown potential antiviral activity against hepatitis C virus (HCV) by inhibiting NS5B polymerase .

- Anticancer Research : Compounds derived from this structure are being explored for their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which is associated with insulin signaling pathways and diabetes management .

3. Materials Science

- Specialty Chemicals : this compound is utilized in developing specialty chemicals and materials due to its unique reactivity profile. It can be employed in polymer chemistry to modify polymer properties or create new materials with specific functionalities.

Case Studies

1. Synthesis of PTP1B Inhibitors

- A study demonstrated that derivatives synthesized from this compound exhibited enhanced binding affinities towards PTP1B, indicating their potential as therapeutic agents for managing diabetes and obesity-related conditions .

2. HCV Inhibition Studies

- Research focused on synthesizing compounds from this structure revealed significant antiviral activity against HCV, showcasing its utility in developing novel antiviral therapies .

Future Prospects

The unique combination of fluorine and iodine in this compound presents opportunities for further research into its biological applications. Future studies should aim to elucidate detailed mechanisms of action, optimize synthesis routes for higher yields, and explore additional therapeutic potentials across various disease models.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-5-iodo-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity towards these targets . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Substituent Position Effects

- Halogen Distribution: The combination of fluorine (electronegative) and iodine (polarizable) in the target compound balances electronic effects, making it more reactive in aryl-iodide cross-coupling reactions than non-iodinated analogs like Methyl 5-fluoro-2-(trifluoromethyl)benzoate .

Physicochemical Properties

- Lipophilicity (logP) : The target compound (logP ~2.5) is less lipophilic than Methyl 3-iodo-5-(trifluoromethyl)benzoate (logP 3.1) due to the absence of a CF₃ group, which enhances membrane permeability but may reduce metabolic stability .

- Polar Surface Area (PSA) : All methyl benzoate derivatives listed share a PSA of ~26.3 Ų, indicating similar solubility profiles and bioavailability limitations .

Biological Activity

Methyl 3-fluoro-5-iodo-2-methylbenzoate is an organic compound characterized by its unique combination of halogen substituents, specifically fluorine and iodine, on the aromatic ring. This compound has garnered interest in pharmaceutical research due to its potential biological activities and applications in drug development.

- Molecular Formula : C10H8FIO2

- Molecular Weight : Approximately 280.037 g/mol

- Appearance : Light yellow to pink powder

- Melting Point : Ranges from 140°C to 144°C

The presence of both fluorine and iodine enhances the compound's reactivity and biological interactions, making it a significant subject of study in medicinal chemistry.

While specific literature detailing the mechanism of action for this compound is limited, preliminary studies suggest that the halogen substituents may influence its binding affinity to proteins or enzymes involved in metabolic pathways. The fluoro and iodo groups can participate in halogen bonding, which may enhance the compound's interaction with biological targets .

Potential Applications

This compound serves as an important intermediate in organic synthesis, particularly in the pharmaceutical industry. It is utilized for developing novel drugs and biologically active compounds. Its unique structure allows for various interactions with biomolecules, which can be explored further in drug design and development .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Formula | Unique Features |

|---|---|---|

| This compound | C10H8FIO2 | Contains both fluorine and iodine; versatile use |

| Methyl 3-bromo-5-chloro-2-methylbenzoate | C10H8BrClO2 | Contains bromine instead of iodine; different reactivity |

| Methyl 3-fluoro-4-methylbenzoate | C9H9FO2 | Lacks iodination; simpler structure |

| Methyl 4-fluoro-5-bromo-2-methylbenzoate | C10H8BrF2O2 | Different halogen combinations; distinct properties |

This table illustrates how this compound stands out due to its specific combination of halogens, which can significantly affect its chemical behavior and biological interactions compared to other similar compounds.

Case Study: Interaction Studies

In various studies, researchers have focused on the interactions of this compound with specific enzymes or receptors. For instance, studies suggest that compounds with similar halogen substituents exhibit enhanced activity against certain bacterial strains, indicating a potential for antimicrobial applications .

Research Findings on Biological Activity

- Antimicrobial Activity : Preliminary findings indicate that compounds with similar structures show increased potency against bacterial strains such as E. coli and K. pneumoniae. The introduction of fluorine has been noted to improve antimicrobial efficacy by enhancing cellular uptake or altering metabolic pathways .

- Enzyme Interaction : Research has shown that halogenated compounds can modulate enzyme activity through competitive inhibition or allosteric mechanisms. Detailed investigations into this compound are necessary to elucidate these interactions further .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-fluoro-5-iodo-2-methylbenzoate, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves sequential halogenation and esterification. For example:

Fluorination and iodination : Start with a methyl-substituted benzoic acid derivative. Direct electrophilic iodination at the 5-position can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to avoid over-iodination . Fluorination at the 3-position may require a directed ortho-metalation strategy using LDA (lithium diisopropylamide) followed by electrophilic fluorination with NFSI (N-fluorobenzenesulfonimide) .

Esterification : Convert the carboxylic acid to the methyl ester using methanol and a catalytic acid (e.g., H₂SO₄) under reflux. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted starting materials and byproducts .

Key Considerations : Monitor reaction progress using TLC and adjust stoichiometry for iodine to prevent di-iodination. Yield optimization (~60–75%) requires inert atmosphere conditions for halogenation steps.

Q. Which analytical techniques are most effective for characterizing this compound, and how can contradictory spectral data be resolved?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic proton signals split due to fluorine coupling (e.g., 3-fluoro substituent causes splitting of adjacent protons). The iodine atom’s heavy atom effect may broaden signals .

- ¹³C NMR : Fluorine and iodine substituents cause distinct deshielding effects. Compare with computed chemical shifts (DFT calculations) to confirm regiochemistry .

- Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z 322.95 (C₁₀H₉FIO₂⁺) and fragmentation patterns consistent with methyl ester cleavage.

- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially if NMR data conflicts with expected structures. Requires high-purity crystals grown via slow evaporation in dichloromethane/hexane .

Data Contradiction Resolution : If NMR signals deviate from predicted patterns, consider isotopic impurities (e.g., residual ¹²⁷I vs. ¹²⁹I) or rotational isomerism. Confirm using 2D NMR (COSY, NOESY) to assign coupling pathways .

Q. What purification strategies are recommended for this compound, particularly when dealing with halogenated byproducts?

Methodological Answer:

- Column Chromatography : Use silica gel with a hexane/ethyl acetate (8:2) gradient. Halogenated byproducts (e.g., di-iodinated species) elute later due to increased polarity.

- Recrystallization : Dissolve the crude product in hot ethanol and cool gradually to isolate needle-like crystals. This method effectively removes non-halogenated impurities .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) can separate isomers if regiochemical byproducts form during iodination .

Advanced Research Questions

Q. How does the iodine substituent at the 5-position influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The iodine atom serves as a superior leaving group compared to bromine or chlorine, enabling efficient palladium-catalyzed cross-coupling. Key steps:

Catalyst Selection : Use Pd(PPh₃)₄ with a mild base (K₂CO₃) in THF/water (3:1) at 80°C.

Substrate Scope : The methyl ester group at the 2-position directs coupling to the 5-iodo position. Steric hindrance from the 2-methyl group may slow reactivity, requiring extended reaction times (24–48 hrs) .

Monitoring : Track iodine displacement via LC-MS. If coupling stalls, switch to a bulkier ligand (e.g., XPhos) to prevent catalyst poisoning .

Mechanistic Insight : DFT studies suggest the electron-withdrawing fluorine at the 3-position polarizes the C–I bond, accelerating oxidative addition to Pd(0) .

Q. What strategies mitigate thermal decomposition of this compound during storage or high-temperature reactions?

Methodological Answer:

- Storage : Keep in amber vials under argon at –20°C to prevent photolytic or thermal C–I bond cleavage. Desiccate to avoid hydrolysis of the ester group .

- Reaction Stability : For high-temperature applications (e.g., >100°C), add radical inhibitors like BHT (butylated hydroxytoluene) to suppress iodine radical formation. Use microwave-assisted synthesis to shorten heating duration .

- Decomposition Analysis : Monitor via TGA (thermal gravimetric analysis) to identify decomposition thresholds (~180°C). LC-MS can detect breakdown products like 3-fluoro-2-methylbenzoic acid .

Q. How can computational modeling predict regioselectivity in electrophilic substitutions of this compound derivatives?

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to map electron density. The 3-fluoro group deactivates the ring, directing electrophiles to the 4- or 6-positions.

- NBO Analysis : Evaluate hyperconjugative effects; the iodine atom’s σ-hole interaction may favor certain transition states.

- Case Study : Nitration studies show predominant 4-nitro product formation, validated by comparing computed vs. experimental ¹H NMR shifts .

Experimental Validation : Synthesize predicted products and characterize via X-ray crystallography to confirm computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.